Methyl Ricinoleate

Description

Properties

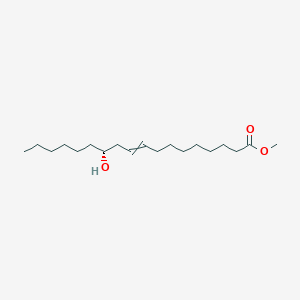

IUPAC Name |

methyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-ADYSOMBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029169 | |

| Record name | Methyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 245 °C at 10 mm Hg | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9236 at 22 °C/4 °C | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-24-2 | |

| Record name | Methyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ricinoleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90FDR3O96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -4.5 °C | |

| Record name | Ricinoleic acid, methyl ester | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a pivotal bio-based chemical raw material derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts versatile properties that are leveraged in numerous industrial and pharmaceutical applications, including lubricants, plasticizers, surfactants, and as a precursor for various chemical syntheses.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of methyl ricinoleate via transesterification of castor oil and details its structural characterization through modern analytical techniques. This document is intended to serve as a detailed resource, offering experimental protocols, quantitative data, and workflow visualizations to aid researchers and professionals in the fields of chemistry and drug development.

Synthesis of this compound

The primary route for synthesizing this compound is the transesterification of castor oil, which is rich in triglycerides of ricinoleic acid.[4] This process involves the reaction of castor oil with methanol (B129727) in the presence of a catalyst to yield this compound and glycerol (B35011) as a byproduct.[3][4] The choice of catalyst—alkaline, acidic, or enzymatic—significantly influences reaction conditions, yield, and purity of the final product.

Alkaline-Catalyzed Transesterification

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly employed for their high reaction rates and efficiency at relatively low temperatures.[4][5]

Experimental Protocol: Alkaline-Catalyzed Synthesis

-

Preparation of Catalyst Solution: Dissolve a measured amount of KOH or NaOH in anhydrous methanol to prepare the catalyst solution (e.g., 1.5% w/w of oil).[4][6]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add a predetermined quantity of castor oil (e.g., 150 g).[7]

-

Reaction Initiation: Heat the castor oil to the desired reaction temperature (e.g., 65°C) with constant stirring.[6]

-

Addition of Catalyst: Add the prepared catalyst-methanol solution to the heated oil.[7]

-

Reaction Progression: Maintain the reaction at the set temperature and stirring rate for a specified duration (e.g., 60 minutes).[6]

-

Product Separation: After the reaction is complete, transfer the mixture to a separating funnel. The denser glycerol layer will separate at the bottom and can be drained off.[8]

-

Purification: The upper layer, containing this compound, unreacted methanol, and residual catalyst, should be washed with warm water to remove impurities.[8]

-

Drying: The purified this compound is then dried under reduced pressure to remove any remaining water and methanol.[9]

Lipase-Catalyzed Transesterification

Enzymatic transesterification using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), offers a more environmentally friendly "green" alternative, proceeding under milder reaction conditions.[10][11]

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reaction Mixture: In a suitable reaction vessel, combine castor oil (e.g., 300 g) and the immobilized lipase (e.g., 6 g of Novozym 435).[10]

-

Methanol Addition: Add methanol in a specific molar ratio to the oil (e.g., 6:1). To avoid deactivation of the lipase, methanol can be added stepwise.[10]

-

Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 50°C) with continuous stirring for an extended period (e.g., 24 hours).[10]

-

Catalyst Recovery: After the reaction, the immobilized lipase can be recovered by filtration for potential reuse.

-

Product Purification: The product mixture is then purified using similar separation and washing steps as in the alkaline-catalyzed method to isolate the this compound.

Synthesis Workflow Diagram

Caption: General Workflow for this compound Synthesis

Quantitative Data on Synthesis

The yield and purity of this compound are highly dependent on the reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Alkaline-Catalyzed Synthesis Conditions and Yields

| Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |

| NaOH | - | 1.5% | 30 | 90 | 95.38 | 96.26 | [4] |

| KOH | 12:1 | 1.5% | 65 | 60 | 96 | - | [6] |

| KOH | 6:1 | 0.9% | 60 | 360 | 96.7 | 84.1 | [7] |

| NaOH | - | - | 70 | 60 | 63.29 | - | [12] |

Table 2: Lipase-Catalyzed Synthesis Conditions and Yields

| Lipase Source | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Candida antarctica (Novozym 435) | 6:1 | 50 | 24 | 97 | [10] |

| Candida antarctica Lipase B | - | 60 | 6 | 98.5 (Conversion) | [4] |

Structural Characterization

The structure of the synthesized this compound is confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A thin film of the purified this compound sample is placed on a KBr pellet or directly on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands.

Table 3: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |

| ~3400 | -OH | O-H Stretching | [13][14] |

| ~2928, 2855 | -CH₂, -CH₃ | C-H Stretching | [14] |

| ~1742 | -C=O | Ester C=O Stretching | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts (δ), integration, and multiplicity of the signals to assign them to the respective protons and carbons in the structure.

Table 4: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Reference |

| 5.54 | H-9 | m | [15] |

| 5.39 | H-10 | m | [15] |

| 3.65 | -OCH₃ | s | [15] |

| 3.60 | H-12 | m | [15] |

| 2.29 | H-2 | t | [15] |

| 2.20 | H-11 | m | [15] |

| 2.03 | H-8 | m | [15] |

| 0.87 | H-18 | m | [15] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any minor impurities.[16]

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Table 5: Key Mass Spectrometry Data for this compound

| Feature | Value | Reference |

| Molecular Weight | 312.5 g/mol | [17] |

| Molecular Ion Peak (M⁺) | m/z 312 | [18] |

| Key Fragment (M-18) | m/z 294 (Loss of H₂O) | [19] |

Characterization Workflow Diagram

Caption: Workflow for Structural Characterization

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 6: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₃ | [1] |

| Molecular Weight | 312.5 g/mol | [17] |

| IUPAC Name | methyl (Z,12R)-12-hydroxyoctadec-9-enoate | [17] |

| Physical Description | Clear, viscous liquid | [1] |

| Density | 0.9236 g/mL at 22 °C | [2] |

| Boiling Point | 411.00 to 413.00 °C @ 760 mm Hg (est) | [20] |

| Kinematic Viscosity (40°C) | 15.7 mm²/s | [7] |

Conclusion

The synthesis of this compound from castor oil via transesterification is a well-established and efficient process. The choice between alkaline and enzymatic catalysis allows for a trade-off between reaction speed and environmental considerations. The structural integrity of the synthesized product can be rigorously confirmed through a combination of FTIR, NMR, and mass spectrometry. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to produce and characterize this compound for its diverse applications in chemical synthesis and product development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. castoroil.in [castoroil.in]

- 4. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 5. neliti.com [neliti.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 9. WO2009109985A1 - A process for the enrichment of this compound from castor oil methyl esters by liquid-liquid extraction - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijert.org [ijert.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Pyrolysis of this compound: Distribution and Characteristics of Fast and Slow Pyrolysis Products [mdpi.com]

- 17. This compound | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound, 141-24-2 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a versatile bio-based chemical raw material derived from castor oil.[1][2] Ricinoleic acid, an unsaturated omega-9 hydroxy fatty acid, makes up approximately 90% of the fatty acid content in castor oil.[3][4][5] The unique structure of methyl ricinoleate, featuring a hydroxyl group, a double bond, and an ester linkage, provides multiple sites for chemical reactions, making it a valuable intermediate in the synthesis of various derivatives.[2][6] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways.

Physical Properties

This compound is typically a colorless to pale yellow, clear liquid.[7][8] It is characterized by a mild, oily-fatty odor.[4] Its physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₆O₃ | [7][9][10] |

| Molecular Weight | 312.49 g/mol | [9][10][11] |

| Density | 0.923 g/cm³ to 0.925 g/cm³ at 22-25°C | [7][9][10][12] |

| Boiling Point | 245 °C at 10 mmHg; 170 °C at 1 mmHg | [7][9][10][13] |

| Melting/Freezing Point | -4.5 °C to -29 °C | [7][9][10][14] |

| Flash Point | 154.6 °C to 209 °C | [3][9] |

| Refractive Index | 1.4638 at 16 °C | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ethanol, DMSO, and dimethyl formamide.[3][5][8] | |

| Water Solubility | 0.09867 mg/L at 25 °C (estimated) | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around its three functional groups: the ester, the hydroxyl group, and the carbon-carbon double bond. This trifunctionality allows for a wide range of chemical modifications.

-

Ester Group: The methyl ester can undergo hydrolysis to yield ricinoleic acid and methanol (B129727). This reaction can be catalyzed by acids, bases, or enzymes.[15][16]

-

Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone.[17] It can also be acetylated to form methyl acetyl ricinoleate.[18]

-

Double Bond: The cis-double bond can undergo various reactions, including epoxidation.[17]

This compound is a key intermediate in the production of undecylenic acid and heptanal (B48729) through pyrolysis.[1] It also finds applications as a lubricant, plasticizer, emulsifying agent, and in the formulation of cosmetics and pharmaceuticals.[8][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Observations | References |

| FTIR (Fourier-Transform Infrared) Spectroscopy | A broad band between 3650 and 3100 cm⁻¹ is observed, which corresponds to the O-H stretching of the hydroxyl group.[19] | |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Data available in various spectral databases.[20] | |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center lists the top 5 peaks as 55, 41, 74, 43, and 84 m/z.[7] |

Experimental Protocols

Synthesis of this compound via Transesterification

This compound is commonly synthesized by the transesterification of castor oil with methanol using an alkaline catalyst like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1][15][21]

Methodology:

-

Preparation of Catalyst Solution: A measured amount of the alkaline catalyst (e.g., 1.5% w/w of the oil) is dissolved in anhydrous methanol.[21][22]

-

Reaction Setup: A known mass of castor oil is added to a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[1][21]

-

Heating: The castor oil is heated to the desired reaction temperature (e.g., 65 °C).[21][22]

-

Addition of Catalyst: The prepared catalyst-methanol solution is added to the heated castor oil.[1][21] The methanol-to-oil molar ratio is a key parameter, with optimal yields reported at a 12:1 ratio.[22]

-

Reaction: The mixture is stirred at a constant rate (e.g., 125 rpm) for a specific duration (e.g., 60 minutes) to allow the transesterification reaction to proceed.[22]

-

Separation: After the reaction is complete, the mixture is allowed to cool and settle. The lower layer, containing glycerol, is separated from the upper layer of this compound using a separation funnel.[21]

-

Purification: The resulting this compound can be further purified, for instance, by distillation.[23]

Caption: Workflow for the synthesis of this compound.

Enzymatic Hydrolysis of this compound

This protocol describes the kinetic analysis of the hydrolysis of this compound to ricinoleic acid using a lipase (B570770) enzyme.

Methodology:

-

Reactants: this compound is the substrate, and Candida antarctica Lipase B is used as the catalyst.[24][25]

-

Reaction Conditions: The reaction is carried out by varying parameters such as temperature (40-60 °C) and enzyme concentration (2-5%).[24][25][26] A buffer is used to maintain the pH.

-

Optimization: Studies have shown that optimal conditions for achieving a high conversion rate (up to 98.5%) are a reaction time of 6 hours, a temperature of 60 °C, a buffer to this compound ratio of 2:1 (v/w), and an enzyme concentration of 4%.[24][25][26]

-

Analysis: The progress of the hydrolysis is monitored over time to determine the reaction kinetics.[25]

Caption: Enzymatic hydrolysis of this compound.

Oxidation of this compound

The oxidative stability of this compound can be assessed, and selective oxidation can be performed to yield valuable derivatives.

Methodology for Stability Assessment:

-

Sample Preparation: The this compound is dispersed on a solid support like glass beads.[27]

-

Oxidation Conditions: The samples are subjected to oxidation at elevated temperatures (e.g., 40-80 °C).[27]

-

Analysis: The rate of oxidation is determined periodically by:

Methodology for Selective Oxidation (Epoxidation):

-

Reactants: this compound is reacted with an oxidizing agent such as ethylmethyldioxirane (B1249362) (EMDO).[17]

-

Reaction: The reaction can be controlled to selectively epoxidize the double bond, yielding methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate.[17]

-

Further Oxidation: Using an excess of the oxidizing agent can lead to the concomitant epoxidation of the double bond and oxidation of the hydroxyl group to a ketone, forming methyl (Z)-9,10-oxido-12-oxo-octadecanoate.[17]

Caption: Oxidation reactions of this compound.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance.[28] However, standard laboratory safety practices should be followed. This includes handling in a well-ventilated area and wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[28] For firefighting, dry chemical, foam, or carbon dioxide extinguishers are recommended.

Applications in Research and Drug Development

This compound and its derivatives are of interest in various fields:

-

Biochemical Reagent: It is used as a reference compound in the analysis of fatty acid methyl esters by gas chromatography.[12]

-

Drug Delivery: Its emollient properties make it a potential ingredient in topical pharmaceutical formulations.[18]

-

Antioxidant and Anti-inflammatory Potential: Extracts rich in this compound have shown antioxidant activity, suggesting potential for addressing conditions related to oxidative stress.[29] The related compound, methyl acetyl ricinoleate, is noted for potential anti-inflammatory and moisturizing effects.[18]

-

Biomaterials: It serves as a monomer for the synthesis of biodegradable polymers, which have applications in the medical field.[2][30]

Conclusion

This compound is a renewable and versatile chemical with a well-defined set of physical and chemical properties. Its unique molecular structure allows for a variety of chemical transformations, making it a valuable platform chemical for the synthesis of a wide range of products with applications spanning from industrial uses to potential roles in pharmaceuticals and drug development. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis in a research setting.

References

- 1. scispace.com [scispace.com]

- 2. This compound - Acme Synthetic Chemicals [acmechem.com]

- 3. This compound, 141-24-2 [thegoodscentscompany.com]

- 4. This compound | 141-24-2 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 7. This compound | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 9. Cas 141-24-2,this compound | lookchem [lookchem.com]

- 10. This compound | 141-24-2 | FM59536 | Biosynth [biosynth.com]

- 11. リシノール酸メチル ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. CAS 140-03-4: Methyl acetyl ricinoleate | CymitQuimica [cymitquimica.com]

- 19. researchgate.net [researchgate.net]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. mdpi.com [mdpi.com]

- 24. Kinetics of enzymatic hydrolysis of this compound [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. View of Kinetics of enzymatic hydrolysis of this compound | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 27. researchgate.net [researchgate.net]

- 28. chemicalbook.com [chemicalbook.com]

- 29. scialert.net [scialert.net]

- 30. Synthesis of high molecular weight poly(ricinoleic acid) via direct solution polycondensation in hydrophobic ionic liquids - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00185K [pubs.rsc.org]

An In-depth Technical Guide to Methyl Ricinoleate (CAS 141-24-2)

Introduction

Methyl Ricinoleate, with CAS number 141-24-2, is the methyl ester of ricinoleic acid.[1] Ricinoleic acid is an unsaturated omega-9 hydroxy fatty acid that constitutes approximately 90% of the fatty acid content in castor oil, which is derived from the seeds of the Ricinus communis plant.[2][3] Produced through the transesterification of castor oil, this compound is a versatile and biodegradable bio-based chemical.[4][5] It serves as a crucial intermediate in organic synthesis and finds extensive application across various industries, including cosmetics, pharmaceuticals, lubricants, and polymers. Its unique molecular structure, featuring a hydroxyl group and a double bond, imparts distinct properties such as high viscosity and lubricity, making it a valuable compound for researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. It is characterized by its solubility in alcohol and other organic solvents and its insolubility in water. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 141-24-2 | |

| Molecular Formula | C₁₉H₃₆O₃ | |

| Molecular Weight | 312.49 g/mol | |

| Appearance | Colorless to Pale Yellow Liquid | |

| Boiling Point | 411-413 °C @ 760 mmHg (estimated) 170 °C @ 1 mmHg 84 °C @ 22 mmHg (lit.) | |

| Melting Point | -29 °C | |

| Flash Point | 154.6 °C (310 °F) (estimated) 209 °C | |

| Density / Specific Gravity | 0.920 - 0.925 g/cm³ @ 25 °C | |

| Refractive Index | 1.460 - 1.4638 @ 16-20 °C | |

| Water Solubility | 0.09867 mg/L @ 25 °C (estimated); Insoluble | |

| Solubility | Soluble in alcohol and organic solvents | |

| Purity | ≥75% to ≥99% (by GC) | |

| Storage Temperature | -20 °C to 8 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Various techniques are employed for its characterization.

| Spectroscopic Technique | Details | Source(s) |

| ¹H NMR | Spectrum available (Solvent: CCl₄) | |

| ¹³C NMR | Spectrum available | |

| Infrared (IR) Spectroscopy | Spectrum available | |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectrum available | |

| Gas Chromatography (GC) | Retention Index: 2188 |

Safety and Toxicology

This compound is generally considered to have a low toxicity profile and is not classified as a hazardous substance. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetic ingredients, noting few toxic effects in acute or chronic tests and no evidence of genotoxicity.

| Safety Information | Details | Source(s) |

| Hazard Classification | Not classified as hazardous | |

| Toxicological Profile | Few toxic effects in acute, subchronic, or chronic toxicity tests. Not found to be genotoxic or a sensitizer. | |

| Personal Protective Equipment (PPE) | Eyeshields, gloves | |

| First Aid Measures | In case of contact, rinse skin or eyes with water. If inhaled, move to fresh air. If ingested, rinse mouth. Seek medical attention if symptoms persist. | |

| Firefighting | Use dry chemical, foam, or carbon dioxide. Water may be unsuitable as it can spread the fire. | |

| WGK (Germany) | 3 (severe hazard to water) |

Applications and Derivatives

The unique properties of this compound make it a valuable component in a wide range of applications, from industrial processes to consumer products. It also serves as a platform chemical for the synthesis of other important compounds.

References

Methyl Ricinoleate: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties, making it a valuable platform chemical for a multitude of industrial and pharmaceutical applications. This technical guide provides an in-depth review of the synthesis, properties, and diverse applications of methyl ricinoleate, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical and biological pathways.

Synthesis of this compound

The primary route for the industrial production of this compound is the transesterification of castor oil, which is primarily composed of triglycerides of ricinoleic acid. This process involves the reaction of castor oil with methanol (B129727) in the presence of a catalyst.

Experimental Protocol: Alkali-Catalyzed Transesterification of Castor Oil

Materials:

-

Castor oil (100 g)

-

Methanol (200 mL)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (0.5 - 1.5 g)

-

Petroleum ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alkali catalyst (NaOH or KOH) in methanol in a separate flask.

-

Heat the castor oil to the desired reaction temperature (typically 50-65°C) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the methanolic catalyst solution to the heated castor oil.

-

Maintain the reaction mixture at the specified temperature with continuous stirring for the desired reaction time (typically 1-2 hours).

-

After the reaction is complete, transfer the mixture to a separating funnel and allow it to stand for several hours to separate the glycerol (B35011) layer at the bottom.

-

Remove the lower glycerol layer.

-

Wash the upper methyl ester layer with warm distilled water multiple times until the washings are neutral to pH.

-

Dry the this compound layer over anhydrous sodium sulfate.

-

Remove the residual methanol and any remaining water by vacuum distillation to obtain purified this compound.

Data Presentation: Transesterification of Castor Oil to this compound

| Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| NaOH | 1.5 | 20% (v/w) | 30 | 1.5 | 95.38 | 96.26 | [1] |

| KOH | 1.5 | 12:1 | 65 | 1 | 96 | - | [2] |

| Sodium Methoxide | - | - | - | - | - | 86.10 | [1] |

| Organotin(IV) | 1 (mol%) | 400:100 | 65 | - | High Conversion | - | [3] |

Note: '-' indicates data not specified in the cited source.

Applications of this compound

The unique chemical functionalities of this compound have led to its use in a wide array of applications, ranging from industrial lubricants and polymers to cosmetics and pharmaceuticals.

Lubricants and Metalworking Fluids

This compound's long fatty acid chain, polarity due to the ester and hydroxyl groups, and good thermal stability make it an excellent base oil and additive for lubricants and metalworking fluids. It provides lubricity, anti-wear, and anti-corrosion properties.

| Lubricant Formulation | Test Method | Wear Scar Diameter (mm) | Coefficient of Friction | Reference |

| Base Oil + Ricinoleic acid-based ionic liquid | ASTM D4172 | ~0.45 | ~0.08 | [4] |

| Base Oil + ZDDP | ASTM D4172 | ~0.55 | ~0.10 | [4] |

| Base Oil + MoS₂ | ASTM D4172 | ~0.65 | ~0.11 | [4] |

| Base Oil + Graphite | ASTM D4172 | ~0.75 | ~0.12 | [4] |

Note: Data for ricinoleic acid-based ionic liquid is used as a proxy for this compound-based lubricants due to the structural similarity and function of the ricinoleate moiety.

Apparatus:

-

Four-ball wear tester

Procedure:

-

Three stationary steel balls are clamped together in a cup, and a fourth ball is pressed against them in a pyramid formation.

-

The test lubricant is added to the cup to cover the stationary balls.

-

A specified load (e.g., 392 N) is applied to the top ball.

-

The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

-

After the test, the wear scars on the three stationary balls are measured under a microscope.

-

The average wear scar diameter (WSD) is calculated. A smaller WSD indicates better anti-wear performance.

Polymers and Plasticizers

The hydroxyl and unsaturation sites in this compound serve as reactive handles for polymerization and chemical modification. It can be used to produce a variety of polymers, including polyesters and polyurethanes. Its ester group also allows it to act as a bio-based plasticizer for polymers like PVC, enhancing flexibility and processability.

Materials:

-

This compound

-

Catalyst (e.g., tetrabutyl titanate)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

This compound and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer and an inlet for inert gas.

-

The reaction vessel is purged with an inert gas to remove oxygen.

-

The mixture is heated to the desired polymerization temperature (e.g., 180-220°C) under continuous stirring.

-

A vacuum is gradually applied to remove the methanol byproduct, driving the polycondensation reaction forward.

-

The reaction is continued for a specified time (e.g., 24-72 hours) until the desired molecular weight is achieved.

-

The resulting poly(this compound) is then cooled and collected.

| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| Starch-based bioplastic | ~2.5 | ~9.2 | - | [5] |

| Starch-based bioplastic + 10% cellulose | ~3.5 | ~1.6 | - | [5] |

| PMMA | ~70 | ~5 | ~3.0 | [6] |

| PMMA + 1 wt% BNNTs | ~83 | ~4.5 | ~3.6 | [6] |

Note: Data on starch-based bioplastics and polymethyl methacrylate (B99206) (PMMA) composites are provided for comparative context, as direct, comprehensive data for pure poly(this compound) is limited in the searched literature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A common heating rate is 10-20°C/min.

-

The heat flow to the sample is measured as a function of temperature.

-

The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[2][7][8]

Cosmetics and Personal Care

In the cosmetics industry, this compound functions as an emollient, skin-conditioning agent, and emulsion stabilizer.[1][8] Its ability to soften and smooth the skin, coupled with its low toxicity, makes it a desirable ingredient in a variety of formulations, including lotions, creams, and lipsticks.[9][10]

Pharmaceutical Applications and Anti-inflammatory Activity

The primary pharmacological interest in this compound stems from the biological activity of its parent compound, ricinoleic acid. Ricinoleic acid has demonstrated notable anti-inflammatory and analgesic properties.[11] This activity is believed to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ.[12]

PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and inflammation. Fatty acids and their derivatives, including ricinoleic acid, can act as endogenous ligands for PPARs.

References

- 1. This compound | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. aocs.org [aocs.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Derivation of Methyl Ricinoleate from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl ricinoleate (B1264116) from castor oil, a renewable and versatile feedstock. Castor oil is primarily composed of triglycerides of ricinoleic acid (12-hydroxy-cis-octadec-9-enoic acid), accounting for approximately 89-92% of its fatty acid content.[1] Methyl ricinoleate, the methyl ester of this unique hydroxy fatty acid, serves as a crucial bio-based chemical raw material and finds applications as a surfactant, lubricant, plasticizer, and a precursor for other valuable chemicals.[2][3][4][5] This document details the prevalent derivation method—transesterification—presenting experimental protocols, quantitative data from various studies, and process visualizations to support research and development activities.

Core Derivation Pathway: Transesterification

The principal method for producing this compound is the transesterification (or methanolysis) of castor oil. In this reaction, the triglycerides in castor oil react with methanol (B129727) in the presence of a catalyst to yield fatty acid methyl esters (including this compound) and glycerol (B35011) as a by-product. The reaction is reversible, necessitating an excess of methanol to shift the equilibrium towards the formation of the desired methyl esters.

Several types of catalysts can be employed, each with distinct advantages and process conditions:

-

Homogeneous Alkali Catalysts: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa) are common, effective catalysts that facilitate the reaction at moderate temperatures (<100°C) and relatively short reaction times (1-3 hours).

-

Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica Lipase (B570770) B (Novozym 435), offer a "green" alternative, operating under milder conditions and simplifying downstream processing, though reaction times may be longer.

-

Heterogeneous Catalysts: Solid catalysts are also utilized to simplify catalyst recovery and reduce waste generation.

Logical Workflow for this compound Production

The overall process, from raw material to purified product, follows a structured workflow. This involves the core chemical reaction followed by essential separation and purification stages to isolate this compound from by-products and unreacted reagents.

Caption: General workflow for the production of this compound.

Base-Catalyzed Transesterification Mechanism

The base-catalyzed reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a methyl ester at each step.

Caption: Stepwise reaction mechanism of transesterification.

Experimental Protocols

Protocol 1: Alkali-Catalyzed Methanolysis

This protocol is a composite based on common laboratory procedures for the transesterification of castor oil using an alkali catalyst.

1. Materials and Equipment:

-

Refined Castor Oil

-

Anhydrous Methanol (MeOH)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Two- or three-neck round-bottom flask

-

Reflux condenser, magnetic stirrer with hot plate, thermometer

-

Separatory funnel

-

Petroleum ether or n-hexane

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

2. Procedure:

-

Catalyst Preparation: Prepare a fresh solution of the catalyst by dissolving a measured quantity of KOH or NaOH in anhydrous methanol. For example, a 1% w/w catalyst concentration relative to the oil is a common starting point.

-

Reaction Setup: Add a measured amount of castor oil (e.g., 150 g) to the three-neck flask equipped with a reflux condenser and magnetic stirrer. Heat the oil to the desired reaction temperature (e.g., 30-65°C) with stirring.

-

Transesterification Reaction: Add the prepared catalyst-methanol solution to the preheated oil. The methanol-to-oil molar ratio is a critical parameter, with ratios from 6:1 to 12:1 being commonly reported.

-

Reaction Monitoring: Maintain the reaction at the set temperature with constant stirring for the specified duration, typically ranging from 30 to 90 minutes. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Product Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) to facilitate phase separation. The denser glycerol layer will settle at the bottom and can be drained off.

-

Washing and Neutralization:

-

Wash the upper crude methyl ester layer multiple times with warm distilled water to remove residual catalyst, soap, and methanol.

-

Alternatively, neutralize the catalyst with an acid (e.g., 2.5% w/w sulfuric acid or acetic acid) before washing.

-

Continue washing until the wash water is neutral (pH 7).

-

-

Drying: Dry the washed ester layer over anhydrous sodium sulfate to remove residual water.

-

Solvent Removal: Filter the dried ester and remove the solvent (if used for extraction, e.g., petroleum ether) and any remaining traces of methanol using a rotary evaporator to yield the final this compound product.

Protocol 2: Enzymatic Methanolysis (Lipase-Catalyzed)

This protocol outlines the synthesis using an immobilized lipase, which is advantageous for avoiding harsh conditions and simplifying purification.

1. Materials and Equipment:

-

Castor Oil

-

Anhydrous Methanol

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Shaker incubator or stirred-tank reactor

-

Centrifuge or filtration system

2. Procedure:

-

Reaction Setup: Combine castor oil (e.g., 300 g) and the immobilized lipase (e.g., 2% by weight of oil) in a suitable reactor.

-

Reaction Conditions: Set the temperature to the enzyme's optimum, typically around 50°C.

-

Stepwise Methanol Addition: To prevent enzyme deactivation by high methanol concentrations, add the methanol stepwise. For a total 6:1 molar ratio of methanol to oil, add 2 molar equivalents at the start of the reaction, and add another 2 molar equivalents at subsequent intervals (e.g., after 8 and 16 hours).

-

Reaction Duration: Allow the reaction to proceed for an extended period, often 24 hours or more, with continuous agitation to ensure adequate mixing.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration or centrifugation for potential reuse.

-

Product Purification: The resulting product mixture contains methyl esters, glycerol, and unreacted glycerides. As no alkali catalyst is used, harsh washing steps are avoided. Purification can be achieved through vacuum distillation to separate the this compound from glycerol and other components.

Protocol 3: Purification by Liquid-Liquid Extraction (LLE)

For achieving very high purity, a non-destructive LLE method can be employed.

1. Materials and Equipment:

-

Crude Castor Oil Methyl Esters (CME)

-

A refined vegetable oil (e.g., sunflower oil)

-

An aqueous polar solvent (e.g., 10% aqueous methanol v/v)

-

Liquid-liquid extractor or separatory funnels

-

Rotary evaporator

2. Procedure:

-

Feed Preparation: Prepare a feed mixture by combining the crude CME with a refined vegetable oil in a specific ratio (e.g., 1:2 w/w CME to sunflower oil).

-

Extraction: Extract the feed mixture with an aqueous polar solvent. The hydroxyl group on this compound imparts greater polarity, causing it to selectively partition into the polar solvent phase, while the non-hydroxy fatty acid methyl esters remain in the oil phase. This process is typically performed at a controlled temperature (e.g., 20-30°C).

-

Phase Separation: Separate the polar solvent phase (extract), which is now enriched with this compound.

-

Solvent Removal: Remove the solvent from the extract phase using a rotary evaporator and dry the product under reduced pressure (e.g., at 90-110°C) to obtain high-purity this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | |

| Molecular Weight | 312.5 g/mol | |

| CAS Number | 141-24-2 | |

| Physical Description | Clear, viscous liquid | |

| Density | 0.9236 g/mL at 22°C | |

| Boiling Point | 411.00 to 413.00 °C @ 760 mmHg (est.) | |

| Melting Point | -4.5 °C | |

| Solubility in Water | 9.87 x 10⁻² mg/L (est.) |

Table 2: Comparison of Transesterification Conditions and Outcomes

| Catalyst | Catalyst Conc. | MeOH:Oil Ratio (molar) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Source(s) |

| NaOH | 1.5% | 20% (w/w) | 30 | 90 | 95.38 | 96.26 | |

| KOH | 1.0 wt% | 9:1 | 30 | 45 | - | - | |

| KOH | 1.5% w/w | 12:1 | 65 | 60 | 96.0 | - | |

| KOH | 1.0 wt% | 6:1 | 65 | 30 | 80.0 | - | |

| Na-methylate | 0.3 mL soln | 100:1 (approx) | Ambient | 45 | 93.0 | 89.0 (GC) | |

| Novozym 435 | 2.0 wt% | 6:1 | 50 | 1440 (24h) | 97.0 | - |

Table 3: Reported Purity and Yield of this compound

| Purification Method | Achieved Purity (%) | Achieved Yield (%) | Notes | Source(s) |

| General Transesterification | 86.99 - 100 | 68.70 - 93.32 | Range from several studies | |

| Liquid-Liquid Extraction | 95 - 99+ | 75 - 90 | Non-destructive method using a polar solvent | |

| Fractional Distillation | 99.5 | 30.6 (v/v) | Performed under reduced pressure (4.5 mmHg) | |

| Adsorption (CaSiO₃) | 94 | - | Purity increased from a starting value of 48% |

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the methyl ester product and identifying the fatty acid profile. The mass spectrum of this compound shows a characteristic ion peak corresponding to the loss of a water molecule (M-18) from the molecular ion due to the hydroxyl group.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the presence of key functional groups. For this compound, characteristic absorption bands include a strong peak for the ester carbonyl group (C=O) and a broad band for the hydroxyl group (-OH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the successful transesterification and the integrity of the fatty acid chain.

Conclusion

The derivation of this compound from castor oil is a well-established process, primarily achieved through alkali-catalyzed or enzymatic transesterification. The choice of catalyst and reaction conditions significantly influences product yield, purity, and the sustainability of the process. While alkali catalysis is rapid and effective, enzymatic methods offer a milder, more environmentally friendly route. Subsequent purification steps, such as liquid-liquid extraction or fractional distillation, are critical for achieving the high purity required for specialized applications in research and industry. The protocols and data compiled in this guide provide a robust technical foundation for professionals working with this valuable bio-derived chemical.

References

The Solubility Profile of Methyl Ricinoleate: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of methyl ricinoleate (B1264116) in various organic solvents, providing key data for its application in research, drug development, and industrial formulations.

Methyl ricinoleate, the methyl ester of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its unique structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts distinct physical and chemical properties that make it a valuable component in a wide array of applications, including cosmetics, lubricants, plasticizers, and as a precursor in chemical synthesis. For scientists and professionals in drug development, understanding the solubility of this compound in organic solvents is paramount for formulation design, reaction chemistry, and purification processes. This technical guide provides a consolidated overview of the available quantitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with a general affinity for alcohols and ethers. The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that publicly available, comprehensive quantitative data across a wide range of solvents and temperatures is limited. The data presented here has been compiled from various scientific sources.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | Alcohol | 10[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 5[1][2] | Not Specified |

| Dimethylformamide (DMF) | Amide | 5[1][2] | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1 v/v) | Aqueous/Alcohol Mixture | 0.05 | Not Specified |

| Water | - | Insoluble | Not Specified |

| Ether | Ether | Soluble (Qualitative) | Not Specified |

| White Spirit | Hydrocarbon | Soluble (Qualitative) | Not Specified |

| Toluene | Aromatic Hydrocarbon | Soluble (Qualitative) | Not Specified |

| Butyl Acetate | Ester | Soluble (Qualitative) | Not Specified |

| Methyl Ethyl Ketone (MEK) | Ketone | Soluble (Qualitative) | Not Specified |

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be adapted from standard practices for determining the solubility of lipids and fatty acid esters in organic solvents. The following protocol outlines a reliable approach based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Screw-capped vials

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the vials using a vortex mixer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact volume of the filtrate added to the volumetric flask.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Data Reporting:

The results should be reported as the mean solubility and standard deviation from at least three replicate experiments for each solvent and temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in various scientific and industrial fields. While existing data indicates good solubility in alcohols and some polar aprotic solvents, there is a clear need for more comprehensive, quantitative studies across a broader range of organic solvents and temperatures. The experimental protocol and logical workflow provided in this guide offer a robust framework for researchers to systematically determine the solubility of this compound, thereby facilitating its informed application in formulation, synthesis, and purification processes.

References

An In-depth Technical Guide on the Antioxidant Activities of Methyl Ricinoleate Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Ricinoleate, the methyl ester of ricinoleic acid, is a major component of castor oil. This technical guide provides a comprehensive overview of the antioxidant properties of extracts rich in this compound. It summarizes the available quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and explores the potential signaling pathways involved in its antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants from natural sources are of significant interest for their potential to mitigate oxidative damage. This compound, a prominent fatty acid ester in Ricinus communis (castor oil plant) seeds, has been identified as a key contributor to the antioxidant capacity of its extracts.[1][2][3] This guide delves into the scientific evidence supporting the antioxidant activities of this compound-rich extracts.

Quantitative Antioxidant Activity Data

The antioxidant potential of this compound has been evaluated through various in vitro assays. The data presented below is primarily from studies on a methanolic fraction of Ricinus communis seeds, which was found to contain 46.68% this compound, along with other constituents such as Ricinoleic acid (34.41%).[1][2] It is important to note that the observed activities are attributed to the synergistic effects of the components in the extract.

Table 1: Summary of Quantitative Antioxidant Data for a this compound-Rich Extract

| Antioxidant Assay | Concentration | % Inhibition | Reference Compound(s) | % Inhibition of Reference |

| Lipid Peroxidation (Ferric Thiocyanate) | 0.8 mg/mL | 93.98% | Ascorbic Acid, BHA, α-tocopherol | 76.98%, 56.51%, 82.23% |

| DPPH Radical Scavenging | 1.0 mg/mL | 73.71% | BHA | > Ascorbic Acid & α-tocopherol |

| Hydroxyl Radical Scavenging | 0.1 mg/mL | 85.07% | Ascorbic Acid, BHA, α-tocopherol | 94.91%, 98.90%, 99.15% |

Data sourced from Oloyede, 2012.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key antioxidant assays used to evaluate this compound extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Test sample (this compound extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate (optional)

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the this compound extract and the positive control in methanol.

-

Add a specific volume of the sample or standard to the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH solution in a microplate well).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant capacity.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate (or ammonium (B1175870) persulfate)

-

Ethanol (B145695) (or Methanol)

-

Phosphate (B84403) Buffered Saline (PBS)

-

Test sample (this compound extract)

-

Positive control (e.g., Trolox)

-

Spectrophotometer

-

96-well microplate

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

-

Prepare various concentrations of the this compound extract and the positive control.

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test sample (this compound extract)

-

Positive control (e.g., Ferrous sulfate (B86663), Trolox)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare various concentrations of the this compound extract and the positive control.

-

Add a small volume of the sample or standard to the FRAP reagent (e.g., 30 µL of sample to 900 µL of FRAP reagent).

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a ferrous sulfate solution of known concentrations.

-

The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents per gram of sample.

-

Lipid Peroxidation (Ferric Thiocyanate) Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, using linoleic acid as a model system.

-

Principle: Peroxides formed during linoleic acid oxidation oxidize Fe²⁺ to Fe³⁺. The Fe³⁺ ions then form a red-colored complex with thiocyanate (B1210189), which is measured spectrophotometrically. The presence of antioxidants reduces the formation of peroxides and thus the intensity of the red color.

-

Reagents and Equipment:

-

Linoleic acid

-

Ethanol

-

Phosphate buffer (e.g., 0.05 M, pH 7.0)

-

Ammonium thiocyanate solution (30%)

-

Ferrous chloride solution (2x10⁻² M in 3.5% HCl)

-

Test sample (this compound extract)

-

Positive control (e.g., BHA, α-tocopherol)

-

Incubator or oven at 60°C

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the this compound extract, linoleic acid emulsion, and phosphate buffer.

-

Incubate the mixture in the dark at 60°C.

-

At regular intervals, take an aliquot of the reaction mixture and add ethanol and ammonium thiocyanate solution.

-

Add ferrous chloride solution to initiate the color reaction.

-

Measure the absorbance at 500 nm after a few minutes.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to a control without the extract.

-

Hydroxyl Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical (•OH).

-

Principle: Hydroxyl radicals are generated, often via a Fenton-like reaction (Fe²⁺ + H₂O₂). A detection molecule (e.g., salicylic (B10762653) acid) reacts with the hydroxyl radicals to produce a colored product. The presence of a scavenger reduces the color formation.

-

Reagents and Equipment:

-

Ferrous sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Salicylic acid solution

-

Phosphate buffer

-

Test sample (this compound extract)

-

Positive control (e.g., Mannitol, Ascorbic acid)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the test sample, ferrous sulfate, and salicylic acid in a phosphate buffer.

-

Initiate the reaction by adding hydrogen peroxide.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

The scavenging activity is calculated by comparing the absorbance of the sample to a control.

-

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for in vitro antioxidant activity assessment of this compound extracts involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for antioxidant assays.

Potential Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its antioxidant activity likely involves interaction with key cellular redox-sensitive pathways. The following diagram illustrates a hypothetical mechanism based on the known roles of the Nrf2 and NF-κB pathways in the cellular antioxidant response.

Caption: Potential antioxidant signaling pathways of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound-rich extracts from Ricinus communis possess significant antioxidant properties. These activities are demonstrated through multiple in vitro assays, including the inhibition of lipid peroxidation and the scavenging of free radicals. The presence of a hydroxyl group in the ricinoleic acid moiety is likely a key contributor to these antioxidant effects.

However, several areas warrant further investigation:

-

Activity of Pure this compound: Most studies have been conducted on extracts. Future research should focus on evaluating the antioxidant capacity of purified this compound to ascertain its specific contribution.

-

In Vivo Studies: The promising in vitro results need to be validated in in vivo models to understand the bioavailability, metabolism, and efficacy of this compound in a biological system.

-

Mechanism of Action: Elucidating the precise molecular mechanisms, including the direct interaction with and modulation of signaling pathways such as Nrf2 and NF-κB, will provide a deeper understanding of its therapeutic potential.

Conclusion

This compound, as a major component of Ricinus communis seed extracts, demonstrates considerable antioxidant activity in various in vitro models. This technical guide provides a foundational understanding of its antioxidant properties, supported by quantitative data and detailed experimental protocols. While further research is needed to fully characterize its in vivo efficacy and mechanisms of action, this compound represents a promising natural compound for the development of novel antioxidant-based therapeutic and preventative strategies.

References

Methyl Ricinoleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a versatile and promising bio-based chemical raw material derived from castor oil. Its unique chemical structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties, making it a valuable ingredient in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of methyl ricinoleate, focusing on its synthesis, properties, and potential applications in research and drug development.

Physicochemical and General Properties of this compound